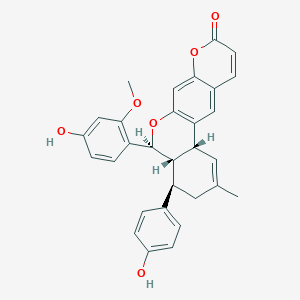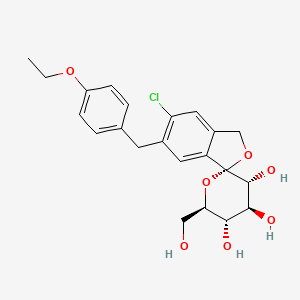
O-spiroketal glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-spiroketal glucoside is a fascinating compound characterized by a spiroketal structure, where a glucose moiety is connected to a spiroketal framework. This compound is found in various natural products and has garnered significant attention due to its unique structural features and biological activities. Spiroketals are known for their presence in diverse bioactive natural products, including antibiotics and other pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-spiroketal glucosides typically involves the formation of the spiroketal ring system through various synthetic strategies. One common approach is the coupling of a sugar electrophile with an aryllithium reagent, followed by the formation of the spiroketal core. Another method involves the coupling of a metalated glucal with an aryl electrophile . These reactions often require specific conditions, such as the use of methanesulfonic acid in methanol to facilitate the formation of the spiroketal structure .
Industrial Production Methods: Industrial production of O-spiroketal glucosides may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: O-spiroketal glucosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the spiroketal structure.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ketones or aldehydes present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the O-spiroketal glucoside. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
O-spiroketal glucosides have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of complex natural products and pharmaceuticals.
Biology: These compounds exhibit significant biological activities, including antimicrobial and antifungal properties, making them valuable in biological research.
Mechanism of Action
The mechanism of action of O-spiroketal glucosides involves their interaction with specific molecular targets. For instance, as SGLT2 inhibitors, these compounds block the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine and reduced blood glucose levels . The spiroketal structure plays a crucial role in binding to the transporter and inhibiting its function .
Comparison with Similar Compounds
Papulacandins: These compounds also contain a spiroketal structure and exhibit antifungal activity.
Rubromycins: Known for their antibiotic properties, rubromycins share structural similarities with O-spiroketal glucosides.
Chaetoquadrins: These natural products possess spiroketal motifs and are studied for their biological activities.
Uniqueness: O-spiroketal glucosides are unique due to their specific spiroketal framework, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H25ClO7 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-6-chloro-5-[(4-ethoxyphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-15-5-3-12(4-6-15)7-13-8-16-14(9-17(13)23)11-29-22(16)21(27)20(26)19(25)18(10-24)30-22/h3-6,8-9,18-21,24-27H,2,7,10-11H2,1H3/t18-,19-,20+,21-,22+/m1/s1 |
InChI Key |
WUEOKKVPVLUFPP-BDHVOXNPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=C3CO[C@]4(C3=C2)[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=C3COC4(C3=C2)C(C(C(C(O4)CO)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dimethylpyrido[2,3-c]carbazol-4-ium](/img/structure/B10852317.png)
![Naphtho[3,2-f]quinoxaline-2,3,7,12-tetrone](/img/structure/B10852342.png)

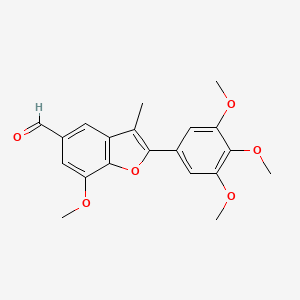
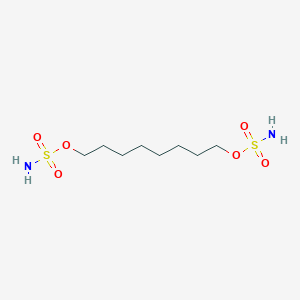
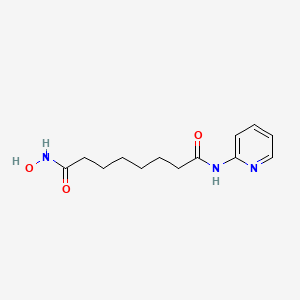
![5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine](/img/structure/B10852377.png)

![N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852386.png)
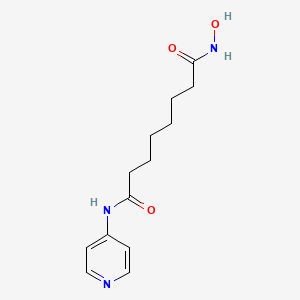
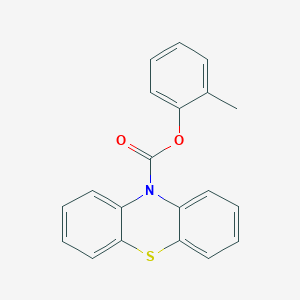
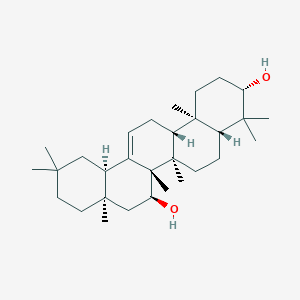
![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)
